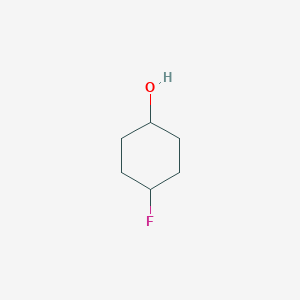

4-Fluorocyclohexanol

Description

Significance of Fluorine Incorporation in Organic Molecules

The incorporation of fluorine, the most electronegative element, into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.comnumberanalytics.com This is due to a combination of factors, including the small size of the fluorine atom, which is comparable to that of a hydrogen atom, and the exceptional strength of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry. tcichemicals.comrsc.orgnih.gov These characteristics lead to several advantageous modifications:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug molecule in the body. numberanalytics.com

Modulation of Acidity and Basicity: Fluorine's high electronegativity can significantly influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing a molecule's interaction with its biological target. sigmaaldrich.com

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to pass through cell membranes, a key factor in drug delivery and bioavailability. numberanalytics.com

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its binding affinity and selectivity to a specific protein or enzyme. sigmaaldrich.com

Altered Binding Interactions: The polarized C-F bond can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can improve the binding of a molecule to its target. rsc.org

The profound impact of fluorine substitution is evident in the large number of fluorinated compounds found in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnih.govbeilstein-journals.org

Overview of Cyclohexanol (B46403) Scaffolds in Contemporary Chemical Synthesis

The cyclohexanol ring is a fundamental and widely utilized structural motif in organic chemistry. chemicalbook.comwikipedia.org Its non-planar, chair-like conformation provides a three-dimensional framework that is a common feature in many natural products and biologically active molecules. Cyclohexanol and its derivatives are valuable intermediates in the synthesis of a diverse array of more complex compounds. chemicalbook.comontosight.ai

Key aspects of the cyclohexanol scaffold's utility include:

Versatile Precursor: It serves as a starting material for the production of important industrial chemicals, such as adipic acid and caprolactam, which are essential for the manufacture of nylon. chemicalbook.comwikipedia.orgatamanchemicals.com

Functional Group Interconversion: The hydroxyl (-OH) group of cyclohexanol can be readily transformed into other functional groups, such as ketones, alkenes, and esters, providing a wide range of synthetic possibilities. wikipedia.orgacs.org

Stereochemical Control: The cyclohexane (B81311) ring can exist in different spatial arrangements (stereoisomers), allowing for the synthesis of molecules with specific three-dimensional structures, which is often critical for biological activity.

The prevalence of the cyclohexanol framework in pharmaceuticals and other functional materials underscores its importance as a versatile building block in modern organic synthesis. ontosight.aiatamanchemicals.com

The Unique Role of 4-Fluorocyclohexanol in Synthetic Organic Chemistry and Chemical Biology

4-Fluorocyclohexanol emerges as a particularly valuable compound by combining the beneficial properties of fluorine with the versatile cyclohexanol scaffold. sigmaaldrich.com The specific placement of the fluorine atom at the 4-position of the cyclohexanol ring provides a unique set of characteristics that are leveraged in both synthetic organic chemistry and chemical biology.

In synthetic organic chemistry , 4-fluorocyclohexanol is a key building block for creating more complex fluorinated molecules. smolecule.com Its utility stems from:

A Platform for Fluorinated Analogues: It can be used to prepare fluorinated versions of known biologically active compounds, allowing researchers to systematically study the effects of fluorine substitution. sigmaaldrich.com

A Tool for Reaction Mechanism Studies: The relatively simple and well-understood structure of 4-fluorocyclohexanol makes it a useful model compound for investigating the mechanisms of various organic reactions. smolecule.com

In the realm of chemical biology , 4-fluorocyclohexanol and its derivatives serve as powerful tools for probing biological systems: rutgers.edu

Investigating Metabolic Pathways: The fluorine atom can act as a tracer, allowing researchers to follow the metabolism of a drug or other bioactive molecule within a biological system. smolecule.com

Modulating Biological Activity: The introduction of fluorine via the 4-fluorocyclohexanol scaffold can enhance the potency and selectivity of drug candidates by influencing their interactions with biological targets. smolecule.com

Probing Enzyme Interactions: The unique electronic properties of the C-F bond can be used to study the intricate interactions between a molecule and its enzyme target. smolecule.com

The conformational properties of 4-fluorocyclohexanol isomers have also been a subject of interest. For instance, studies have shown that trans-4-fluorocyclohexanol predominantly exists in a chair conformation, while the cis isomer may favor a twist-boat conformation, highlighting the subtle yet significant influence of the fluorine atom on the molecule's three-dimensional structure. chegg.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluorocyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINUPKIQEIKVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorocyclohexanol and Its Stereoisomers

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a cyclohexyl or cyclohexanone (B45756) scaffold. These methods are broadly categorized into electrophilic and nucleophilic strategies, depending on the nature of the fluorine-donating reagent.

Electrophilic Fluorination Strategies for Cyclohexanone Precursors

The synthesis of 4-fluorocyclohexanol can be achieved via the reduction of its corresponding ketone, 4-fluorocyclohexanone (B1313779). The preparation of this ketone intermediate often relies on electrophilic fluorination, where a reagent delivers a "positive" fluorine atom (F⁺) to a nucleophilic precursor. thieme-connect.de The most common precursors are enolates, enol ethers, or enamines derived from cyclohexanone.

Modern electrophilic fluorinating reagents have been developed to be stable and more manageable than earlier, more hazardous options. acs.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborates), commercially known as Selectfluor, are widely used. acs.org The general mechanism involves the generation of a cyclohexanone enolate (or a related nucleophile) which then attacks the electrophilic fluorine source, yielding α-fluoro ketones. thieme-connect.de While this approach is effective, it is often part of a multi-step sequence, as the direct fluorination of the ketone is followed by a separate reduction step to obtain the final 4-fluorocyclohexanol.

Nucleophilic Fluorination Routes in Cyclohexane (B81311) Systems

Nucleophilic fluorination involves the displacement of a suitable leaving group on a cyclohexane ring by a fluoride (B91410) anion (F⁻). This SN2-type reaction requires a precursor with a group that can be easily substituted, such as a tosylate, mesylate, or halide. The efficiency of this substitution is highly dependent on the fluoride source and the reaction conditions.

A variety of nucleophilic fluorinating agents are available, including alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides (e.g., tetrabutylammonium (B224687) fluoride, TBAF). organic-chemistry.orgthieme-connect.de The choice of reagent is critical, as the basicity of the fluoride ion can lead to competing elimination reactions, forming cyclohexene (B86901) derivatives. thieme-connect.de Amine-hydrogen fluoride complexes, such as triethylamine (B128534) tris(hydrofluoride) (Et₃N·3HF), have also been developed as effective and selective reagents that can minimize these side reactions. beilstein-journals.org This method is particularly useful for synthesizing specific stereoisomers, as the SN2 reaction proceeds with an inversion of configuration at the carbon center.

Reduction-Based Syntheses

An alternative and increasingly attractive strategy for synthesizing 4-fluorocyclohexanol involves the reduction of a readily available fluorinated aromatic compound. This approach avoids the direct and sometimes challenging fluorination of an aliphatic ring system.

Catalytic Hydrogenation of Fluorinated Aromatic Precursors (e.g., 4-Fluorophenol)

The selective hydrogenation of 4-fluorophenol (B42351) is an emerging pathway for the production of 4-fluorocyclohexanol. rsc.org This method is considered a more atom-economical and attractive alternative to classical multi-step fluorination routes. rsc.org The primary challenge in this transformation is to achieve hydrogenation of the aromatic ring without causing hydrodefluorination (cleavage of the C-F bond). rsc.orgrsc.org The development of specialized catalytic systems is crucial to steer the reaction toward the desired fluorinated alcohol.

In the context of sustainable chemical manufacturing, the hydrogenation of 4-fluorophenol has been optimized using green chemistry principles. rsc.org A significant advancement is the use of supercritical carbon dioxide (scCO₂) as the reaction medium, replacing conventional organic solvents like heptane. rsc.orgrsc.org scCO₂ is non-toxic, non-flammable, and environmentally benign. rsc.orgbhu.ac.in Its use in this reaction significantly improves selectivity by favoring hydrogenation over the undesired hydrodefluorination side reaction. rsc.orgrsc.org

A comparative analysis based on green chemistry metrics demonstrates the superiority of the scCO₂-based hydrogenation route over traditional synthetic methods. The hydrogenation pathway shows advantages in terms of fewer reaction steps, higher atom economy, and the use of less hazardous reagents. rsc.org

Green Chemistry Metrics Comparison

A qualitative comparison of the selective hydrogenation of 4-fluorophenol versus a traditional fluorination pathway, based on metrics like atom economy (AE), yield (Y), number of steps, and safety.

The success of the selective hydrogenation of 4-fluorophenol is highly dependent on the catalyst. Researchers have developed highly effective and recyclable catalysts composed of rhodium (Rh) nanoparticles supported on molecularly modified silica (B1680970) (Rh@Si-R). rsc.org Specifically, Rh nanoparticles immobilized on silica functionalized with decyl groups (Rh@Si-Dec) have shown exceptional performance. rsc.orgrsc.org This catalyst creates a hydrophobic environment that favors the hydrogenation of the aromatic ring while suppressing the C-F bond cleavage. rsc.orgrsc.org

When combined with scCO₂ as the solvent, the Rh@Si-Dec catalyst provides high yields of 4-fluorocyclohexanol with excellent selectivity. rsc.org The use of scCO₂ proved particularly beneficial for substrates with polar groups like 4-fluorophenol, significantly improving the yield of the desired product compared to reactions run in conventional hydrocarbon solvents. rsc.org

Catalyst Performance in Hydrogenation of 4-Fluorophenol

Reaction conditions: 0.2 mmol 4-fluorophenol, 5 mg catalyst, 55 bar H₂, 80 °C, 1 h. Yields determined by GC-FID.

Table of Chemical Compounds

Green Chemistry Metrics and Supercritical Carbon Dioxide (scCO2) as Reaction Medium

Stereoselective Reduction of 4-Fluorocyclohexanone and Analogues

The reduction of 4-fluorocyclohexanone is a critical step that dictates the stereochemical outcome of the final product, yielding either cis- or trans-4-fluorocyclohexanol. The stereoselectivity of this transformation is highly dependent on the steric bulk of the reducing agent and the conformation of the cyclohexanone ring. Studies on analogous systems, such as 2-fluorocyclohexanones, provide significant insight into these reactions. For instance, the reduction of diastereomeric 2-fluorocyclohexanones has been shown to be fully diastereoselective, underscoring the powerful directing effect of the fluorine substituent. nih.gov

Diastereoselective Outcomes in Hydride Reductions

The use of hydride-based reducing agents is a common method for the conversion of 4-fluorocyclohexanone to 4-fluorocyclohexanol. The diastereomeric ratio of the resulting alcohol is a direct consequence of the trajectory of the hydride attack on the carbonyl group.

Generally, small, unhindered reducing agents like sodium borohydride (B1222165) (NaBH₄) tend to favor axial attack on the carbonyl carbon. This approach avoids steric hindrance from the axial hydrogens at the C-3 and C-5 positions, leading predominantly to the formation of the equatorial alcohol. google.com In the case of 4-fluorocyclohexanone, this would result in trans-4-fluorocyclohexanol.

Conversely, bulky reducing agents, such as L-selectride (lithium tri-sec-butylborohydride), favor equatorial attack. The large size of the reagent makes an axial approach sterically hindered. sbq.org.br This equatorial attack results in the formation of the axial alcohol, which for 4-fluorocyclohexanol is the cis-isomer. A complete reversal in diastereoselectivity was observed in the reduction of a 2-fluorocyclohexanone (B1314666) diastereomer using L-selectride, which exclusively yielded the product from equatorial attack. nih.gov

Table 1: Diastereoselectivity in the Hydride Reduction of Substituted Cyclohexanones

| Ketone Precursor | Reducing Agent | Predominant Attack Trajectory | Major Alcohol Product |

|---|---|---|---|

| 4-tert-butylcyclohexanone | Sodium Borohydride (NaBH₄) | Axial | Equatorial |

| 4-tert-butylcyclohexanone | L-selectride | Equatorial | Axial |

| cis-4-tert-butyl-2-fluorocyclohexanone | N-Selectride | Axial | Equatorial Alcohol |

This table summarizes general outcomes based on analogous systems. Specific ratios for 4-fluorocyclohexanone depend on precise reaction conditions.

Theoretical Calculations of Transition States in Reductions

Theoretical calculations, often employing density functional theory (DFT), have been instrumental in elucidating the origins of stereoselectivity in the reduction of fluorinated cyclohexanones. sbq.org.brnih.gov These studies analyze the transition state (TS) structures for both axial and equatorial hydride attack.

Calculations on the reduction of 4-tert-butyl-2-fluorocyclohexanone (B1251707) with N-selectride show that the transition state for axial attack is more stable than the transition state for equatorial attack, consistent with experimental results where the equatorial alcohol is the main product. sbq.org.br The stability of the transition states is influenced by a combination of steric and electronic factors.

Multi-Step Synthetic Sequences and Stereocontrol

Beyond the final reduction step, multi-step sequences are often required to construct the 4-fluorocyclohexanone precursor itself. These routes offer additional opportunities for stereocontrol.

Construction from 1,4-Cyclohexanedione (B43130) Monoethylene Ketal Intermediates

A robust and industrially applicable synthesis of 4-fluorocyclohexanone starts from the readily available and inexpensive 1,4-cyclohexanedione monoethylene ketal. google.compatsnap.com This multi-step process effectively isolates the two carbonyl groups, allowing for selective fluorination of one. The synthesis proceeds through the following key steps:

Fluorination : The monoethylene ketal is treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), in the presence of an organic base like pyridine. This reaction selectively converts the unprotected ketone into an enol ether which is then fluorinated, yielding 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene. google.com The use of a base is crucial for achieving high selectivity and avoiding side reactions. google.com

Reduction : The resulting unsaturated intermediate, 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene, is then subjected to catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst under hydrogen pressure, the double bond is reduced to give 8-fluoro-1,4-dioxaspiro[4.5]decane. google.com This reduction step typically proceeds with high yield.

Deprotection : The final step is the removal of the ketal protecting group. Treatment with acid, such as hydrochloric acid, hydrolyzes the ketal to regenerate the carbonyl group, affording the target precursor, 4-fluorocyclohexanone, with a purity often exceeding 98%. google.com

This sequence provides high-purity 4-fluorocyclohexanone, which can then be stereoselectively reduced as described previously to obtain the desired stereoisomer of 4-fluorocyclohexanol.

Preparation and Separation of Cis- and Trans-4-Fluorocyclohexanol

Following the reduction of 4-fluorocyclohexanone, a mixture of cis- and trans-4-fluorocyclohexanol isomers is often produced. The separation of these diastereomers is essential for obtaining stereochemically pure compounds. Standard laboratory techniques such as column chromatography are effective for this purpose. cdnsciencepub.com For instance, chromatography on silica gel can be used to isolate the individual geometric isomers. cdnsciencepub.com

For larger scale or more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed, providing higher resolution to afford the pure isomers. soton.ac.uk Another established method for separating stereoisomers is fractional crystallization, where differences in the solubility and crystal lattice energies of the diastereomers allow one to crystallize out of solution preferentially. This technique has been applied to separate isomers of related acetamidocyclohexanols. google.comgoogle.com

Emerging Synthetic Strategies

Recent research has focused on developing more sustainable and atom-economical routes to fluorinated cyclohexanes. A prominent emerging strategy is the selective hydrogenation of readily available fluorinated arenes. rsc.orgrsc.org

This approach uses a rhodium-based catalyst, such as Rh nanoparticles immobilized on a modified silica support (Rh@Si-Dec), to directly hydrogenate the aromatic ring of a substrate like 4-fluorophenol to produce 4-fluorocyclohexanol. rsc.org A significant challenge in this reaction is preventing the competing hydrodefluorination reaction, which cleaves the C-F bond. rsc.org

The use of supercritical carbon dioxide (scCO₂) as the reaction solvent has proven highly effective in favoring the desired hydrogenation over hydrodefluorination. rsc.orgrsc.org The hydrophobic nature of the scCO₂ medium helps to limit side reactions. This method represents a greener alternative to traditional multi-step syntheses, which often involve hazardous reagents and poor atom economy. rsc.org This direct hydrogenation pathway opens a more efficient and sustainable route for the production of valuable fluorinated building blocks like 4-fluorocyclohexanol. rsc.org

Exploration of Organophotoredox Catalysis for Fluorinated Compounds

Visible-light organophotoredox catalysis has revolutionized the synthesis of complex organic molecules, including fluorinated compounds, by enabling radical-mediated transformations under mild reaction conditions. nih.govnih.gov A particularly relevant application is the deoxyfluorination of alcohols, which provides a direct route to alkyl fluorides from readily available starting materials. nih.govnih.gov This methodology is highly applicable to the synthesis of 4-fluorocyclohexanol.

The general strategy involves the conversion of the alcohol's hydroxyl group into a redox-active species, typically an oxalate (B1200264) ester. nih.govtcichemicals.com This activated intermediate can then undergo a single-electron reduction mediated by a photoexcited catalyst, leading to the formation of a radical that subsequently abstracts a fluorine atom from an electrophilic fluorine source.

A common photocatalyst for this transformation is an iridium complex, such as [Ir(p-F(Me)ppy)₂-(4,4'-dtbbpy)]PF₆, which is activated by visible light (e.g., blue LEDs). tcichemicals.com The fluorinating agent of choice is often Selectfluor (F-TEDA-BF₄). nih.govtcichemicals.com This method has been successfully applied to the deoxyfluorination of secondary and tertiary alcohols. nih.govnih.gov

Table 2: Typical Conditions for Photoredox-Catalyzed Deoxyfluorination of Alcohols

| Catalyst | Activating Group | Fluorine Source | Light Source | Key Features |

|---|---|---|---|---|

| [Ir(p-F(Me)ppy)₂-(4,4'-dtbbpy)]PF₆ | Oxalate Ester | F-TEDA-BF₄ | Blue LED | Mild conditions, radical-mediated C-F coupling. tcichemicals.com |

The reaction is typically carried out at room temperature in a suitable solvent like acetone/water, often in the presence of a base. tcichemicals.com The stereochemical outcome of the reaction (i.e., the formation of cis- or trans-4-fluorocyclohexanol) would depend on the stereochemistry of the starting cyclohexanol (B46403) and the mechanism of the fluorine atom transfer. The radical nature of the intermediate suggests that a mixture of stereoisomers might be formed, the ratio of which could be influenced by steric and electronic factors. This approach represents a state-of-the-art method for accessing fluorinated cyclohexanol derivatives. nih.gov

Conformational Analysis and Stereochemistry of 4 Fluorocyclohexanol

Fundamental Conformational Preferences of Fluorinated Cyclohexanols

The cyclohexane (B81311) ring, the core of 4-fluorocyclohexanol, is not planar. To alleviate ring strain, it predominantly adopts a "chair" conformation. khanacademy.org However, the presence of substituents, in this case, fluorine and hydroxyl groups, introduces a layer of complexity to this conformational preference.

Chair-Boat Equilibria and Stability

The cyclohexane ring can exist in several conformations, with the chair and boat forms being the most significant. The chair conformation is the most stable arrangement, as it minimizes both angle strain and torsional strain, with all carbon-hydrogen bonds on adjacent carbons being staggered. khanacademy.orglibretexts.org

The boat conformation is considerably less stable due to unfavorable steric interactions between the "flagpole" hydrogens, which are positioned close to each other, and the eclipsing of hydrogen atoms on the base of the boat. libretexts.org A more flexible and slightly more stable variant of the boat is the "twist-boat" or "skew-boat" conformation, which alleviates some of this steric strain. libretexts.org

While the chair conformation is energetically favored, the ring is not static. It undergoes a rapid "ring flip" at room temperature, converting one chair form into another. libretexts.org In this process, axial substituents become equatorial and vice versa. However, for most substituted cyclohexanes, the energy barrier to this interconversion is low enough to allow for a dynamic equilibrium. In some cases, particularly with bulky substituents, a twist-boat conformation may be favored. chegg.comresearchgate.net For instance, while trans-4-fluorocyclohexanol largely exists in a chair conformation, the cis-isomer shows a preference for a twist-boat conformation. chegg.com

Table 1: Relative Stability of Cyclohexane Conformers

| Conformation | Relative Energy (kJ/mol) | Key Features |

| Chair | 0 | Most stable; staggered C-H bonds; minimal strain. libretexts.org |

| Twist-Boat | ~23 | More stable than the boat; reduced flagpole interactions. libretexts.org |

| Boat | ~30 | Less stable; flagpole hydrogen interactions; eclipsed C-H bonds. libretexts.org |

| Half-Chair | ~45 | Transition state; significant angle and torsional strain. libretexts.org |

Influence of Fluorine and Hydroxyl Substituents on Ring Conformation

In monosubstituted cyclohexanes, substituents generally prefer the equatorial position to minimize steric interactions with axial hydrogens on the same side of the ring (1,3-diaxial interactions). libretexts.orglibretexts.org The energetic preference for the equatorial position is quantified by the "A-value," which represents the energy difference between the axial and equatorial conformers. masterorganicchemistry.com

For disubstituted cyclohexanes like 4-fluorocyclohexanol, the conformational equilibrium is determined by the steric and electronic effects of both substituents. Generally, the most stable conformation will have the larger substituent in the equatorial position. libretexts.org The steric bulk of substituents generally decreases in the order: tert-butyl > isopropyl > ethyl > methyl > hydroxyl > halogens. libretexts.org

In the case of cis- and trans-4-fluorocyclohexanol, the two chair conformations for each isomer are not energetically equivalent. The relative stability of these conformers is dictated by the interplay between the steric demands of the fluorine and hydroxyl groups and potential intramolecular interactions.

Intramolecular Interactions and Stereoelectronic Effects

Beyond simple steric considerations, intramolecular forces and stereoelectronic effects play a crucial role in dictating the conformational preferences of 4-fluorocyclohexanol.

OH…F Hydrogen Bonding in Fluorinated Cyclohexanol (B46403) Systems

The presence of both a hydroxyl group (a hydrogen bond donor) and a fluorine atom (a potential hydrogen bond acceptor) within the same molecule raises the possibility of intramolecular hydrogen bonding. This interaction, specifically an OH···F hydrogen bond, can significantly influence the conformational equilibrium. southampton.ac.uknih.gov

In trans-2-fluorocyclohexanol (B1313321), an analogous system, the diequatorial conformer is stabilized by an OH···F hydrogen bond, with an estimated attractive energy of 1.6 kcal/mol. psu.edursc.org This stabilization makes the diequatorial conformer more favorable than what would be predicted based solely on steric A-values. psu.edursc.org For a hydrogen bond to form, the distance between the hydrogen and fluorine atoms must be less than the sum of their van der Waals radii. psu.edu The strength of this interaction can be attenuated by the polarity of the solvent, with polar solvents potentially disrupting the intramolecular bond in favor of intermolecular hydrogen bonding with the solvent. psu.edursc.org

Gauche Effect and Conformational Stability

The gauche effect describes the tendency for a molecule to adopt a conformation where two electronegative substituents are positioned gauche (at a 60° dihedral angle) to each other, rather than anti (180°). grafiati.comresearchgate.net This effect is often attributed to a combination of hyperconjugative and electrostatic interactions. researchgate.netbeilstein-journals.org

Hyperconjugation involves the donation of electron density from a bonding orbital (like a C-H or C-C σ bond) into an adjacent antibonding orbital (like a C-F σ* orbital). beilstein-journals.org This interaction is maximized when the orbitals are anti-periplanar. In some fluorinated systems, a gauche arrangement allows for favorable hyperconjugative interactions that stabilize that conformation. beilstein-journals.org

Electrostatic interactions, particularly in charged or highly polar molecules, can also favor a gauche arrangement to minimize dipole-dipole repulsions or maximize attractive electrostatic interactions. beilstein-journals.orgresearchgate.net In the context of 4-fluorocyclohexanol, the gauche effect could influence the relative stability of conformers by favoring arrangements where the C-F and C-O bonds have a gauche relationship.

Spectroscopic Probes for Conformational Elucidation

The determination of conformational preferences and the energies associated with them relies heavily on spectroscopic techniques, often in combination with computational methods. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. researchgate.net By measuring coupling constants (J-values) between protons at room and low temperatures, the populations of different conformers in solution can be determined. researchgate.net For fluorinated compounds, through-space JFH coupling constants can provide direct evidence for the proximity of fluorine and hydrogen atoms, which is indicative of specific conformations and intramolecular hydrogen bonding. southampton.ac.ukresearchgate.net For instance, in a conformationally fixed cis-3-fluorocyclohexanol system, a significant J-coupling of 12 Hz between the hydroxyl proton and the fluorine atom was observed, confirming a strong intramolecular hydrogen bond. southampton.ac.uk

Infrared (IR) spectroscopy can also be used to study intramolecular hydrogen bonding by observing shifts in the O-H stretching frequency.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for modeling the different possible conformations, calculating their relative energies, and analyzing the underlying electronic interactions. nih.gov These theoretical calculations complement experimental data and provide a deeper understanding of the factors governing conformational stability. researchgate.net

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful technique for investigating the dynamic behavior of molecules, such as the conformational exchange in 4-fluorocyclohexanol. numberanalytics.comnumberanalytics.com By altering the temperature of the sample, it is possible to influence the rate of interconversion between different conformers. numberanalytics.comox.ac.uk At lower temperatures, the exchange rate slows down sufficiently to allow for the observation of distinct signals for each conformer, while at higher temperatures, a single, averaged spectrum is typically observed. ox.ac.ukbeilstein-journals.org

In the case of trans-2-fluorocyclohexanol, a related compound, low-temperature NMR experiments have been instrumental in directly observing the individual conformers. psu.edu This allows for the direct integration of their signals to determine their relative populations and, subsequently, their energy differences. beilstein-journals.orgpsu.edu For instance, studies on trans-1,2-disubstituted cyclohexanes have utilized low-temperature 13C NMR to obtain conformer populations through direct integration of the signals. psu.edu

While specific VT-NMR studies focusing exclusively on 4-fluorocyclohexanol are not extensively detailed in the provided results, the principles applied to similar fluorinated cyclohexanols are directly transferable. The technique would allow for the determination of the equilibrium constant between the axial and equatorial conformers of 4-fluorocyclohexanol at various temperatures, providing valuable thermodynamic data. numberanalytics.comnumberanalytics.com

Analysis of Vicinal and Long-Range Coupling Constants (e.g., ¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F)

The analysis of nuclear spin-spin coupling constants provides profound insight into the stereochemistry and conformational preferences of molecules. lcms.czresearchgate.net In 4-fluorocyclohexanol, the magnitudes of various coupling constants, including proton-proton (¹H-¹H), proton-fluorine (¹H-¹⁹F), and carbon-fluorine (¹³C-¹⁹F), are invaluable for elucidating its three-dimensional structure. lcms.czjeolusa.com

¹H-¹H Vicinal Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.orgorganicchemistrydata.org This principle is widely used to determine the relative orientation of substituents on a cyclohexane ring. For instance, a large ³JHH value (typically 8-10 Hz) is indicative of a trans-diaxial relationship between the coupled protons, while smaller values are observed for axial-equatorial and equatorial-equatorial arrangements. libretexts.orgorgchemboulder.com By analyzing the ³JHH couplings in the ¹H NMR spectrum of 4-fluorocyclohexanol, the preferred chair conformation (with the fluorine and hydroxyl groups in either axial or equatorial positions) can be determined.

¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants: The presence of the fluorine atom introduces additional informative couplings. The ¹⁹F nucleus, with a spin of ½, couples with neighboring protons and carbons, and the magnitudes of these couplings are conformationally dependent. lcms.czjeolusa.com

Vicinal ¹H-¹⁹F Coupling (³JHF): Similar to ³JHH, the vicinal ¹H-¹⁹F coupling constant is dependent on the dihedral angle. Studies on fluorinated cyclohexanols have shown that ³JHF values can be used to distinguish between conformers. For example, a large ³JHF of approximately 29.1 Hz has been attributed to a diaxial H1–F coupling. acs.org

Long-Range Coupling: Long-range couplings, such as ⁴JHF, can also provide valuable structural information. ethz.ch For instance, the sign of the ⁴JHF coupling can differentiate between axial and equatorial fluorine substituents in cyclohexanols. acs.org

¹³C-¹⁹F Coupling (¹JCF): The one-bond carbon-fluorine coupling constant (¹JCF) can also be used to infer stereochemistry, as its magnitude can be influenced by the orientation of the fluorine atom. nih.gov

The broader chemical shift range and the often large and variable magnitudes of ¹⁹F couplings provide a powerful tool for structural analysis. lcms.cz Specialized NMR techniques, such as PSYCHE, can be employed to simplify complex spectra and accurately evaluate ¹H-¹⁹F coupling constants. blogspot.com

Computational and Theoretical Insights into Conformation

Computational chemistry provides a powerful lens through which to examine and predict the conformational preferences of molecules like 4-fluorocyclohexanol, complementing experimental findings.

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energies

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of molecules. mdpi.com These calculations are instrumental in determining the relative stabilities of different conformers. nih.gov For fluorinated cyclohexanes, these methods can predict the energy difference between the chair conformations where the fluorine and hydroxyl groups are in axial versus equatorial positions.

For example, in the related compound 2-fluorocyclohexanone (B1314666), ab initio calculations have shown that the axial conformation is more stable in the gas phase, a finding that is in agreement with experimental data for similar compounds. psu.eduresearchgate.net DFT calculations, often using functionals like B3LYP, are widely employed to optimize the geometries of conformers and calculate their relative energies. nih.gov The accuracy of these calculations can be benchmarked against higher-level methods like coupled cluster theory (e.g., DLPNO-CCSD(T)) to ensure reliability. nih.gov The choice of basis set, such as the 6-31G(d,p) or def2-TZVP, is also a critical factor in obtaining accurate results. nih.gov

| Compound | Experimental | Calculated (Method) |

|---|---|---|

| 2-Fluorocyclohexanone | 0.45 psu.edu | Agrees with experiment psu.edu |

| 2-Chlorocyclohexanone | 1.05 psu.edu | Agrees with experiment psu.edu |

| 2-Bromocyclohexanone | 1.50 psu.edu | - |

| 2-Iodocyclohexanone | 1.90 psu.edu | - |

Solvent Effects on Conformational Equilibria as Predicted by Solvation Theory

The conformational equilibrium of a molecule can be significantly influenced by the solvent in which it is dissolved. psu.edufrontiersin.org Solvation theory, often implemented through continuum models or explicit solvent molecules in theoretical calculations, can predict these effects. frontiersin.orgcore.ac.uk For polar molecules like 4-fluorocyclohexanol, the stability of a conformer can be affected by its dipole moment and how it interacts with the solvent environment.

In the case of trans-2-fluorocyclohexanol, it has been observed that solvation plays a key role in the conformational equilibrium, sometimes affecting the alcohol and its corresponding ether in opposing ways. psu.edu Theoretical calculations that incorporate solvent effects are crucial for accurately predicting conformer populations in solution. researchgate.net For instance, while the axial conformer of 2-fluorocyclohexanone is more stable in the gas phase, the equatorial conformer becomes predominant in solution. nih.govresearchgate.net This shift is attributed to the interactions between the solute and solvent molecules. Continuum solvation models are often less accurate for nonpolar solvents, where explicit solvent models may be necessary to capture specific solute-solvent interactions. frontiersin.org

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. wikipedia.org It employs force fields, such as MM3, MM4, and AMBER, which are sets of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. researchgate.netnih.gov MM is particularly useful for exploring the conformational landscape of flexible molecules like 4-fluorocyclohexanol by performing energy minimizations and conformational searches. wikipedia.org

Molecular dynamics (MD) simulations use molecular mechanics force fields to calculate the forces on atoms and simulate their motion over time. wikipedia.orgmdpi.com This allows for the exploration of the conformational space and the study of dynamic processes like conformational changes. wikipedia.org For 4-fluorocyclohexanol, an MD simulation could provide a detailed picture of the interconversion between the different chair and boat conformations, revealing the energy barriers and preferred conformational pathways. These simulations are especially powerful for studying large biological systems and can be combined with quantum mechanics in QM/MM methods to study chemical reactions. wikipedia.orgmdpi.com

| Force Field | Key Features |

|---|---|

| MM3/MM4 | Developed by Allinger's group, known for accuracy in predicting geometries and energies of small organic molecules. researchgate.net |

| AMBER | Widely used for simulations of biomolecules like proteins and nucleic acids. researchgate.net |

| CHARMM | Another popular force field for biomolecular simulations, with a focus on proteins, lipids, and nucleic acids. researchgate.net |

| UFF | A "Universal Force Field" designed to be applicable to a wide range of elements in the periodic table. nih.gov |

Reaction Mechanisms and Kinetics Involving 4 Fluorocyclohexanol

Mechanistic Investigations of Fluorination Reactions

The introduction of fluorine into a molecule can be achieved through several strategies, primarily categorized as electrophilic or nucleophilic fluorination. beilstein-journals.org

Electrophilic fluorination involves the reaction of a nucleophile, such as an enol or enolate, with an electrophilic fluorine source ("F+"). alfa-chemistry.comwikipedia.org This approach is an alternative to methods using alkali metal fluorides. wikipedia.org The most common and stable electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. wikipedia.org These N-F reagents feature electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, enhancing its electrophilicity. wikipedia.org

The precise mechanism of electrophilic fluorination has been a subject of investigation, with debate centering on whether it proceeds via a direct bimolecular nucleophilic substitution (SN2) or a single-electron transfer (SET) pathway. wikipedia.orgacs.org In some cases, particularly with palladium catalysis, a SET mechanism involving high-valent metal intermediates like Pd(III) or Pd(IV) has been proposed. beilstein-journals.orgacs.orgnih.gov For the fluorination of substrates like enol esters, kinetic studies suggest a polar, two-electron process that proceeds through an oxygen-stabilized carbenium ion intermediate rather than a radical pathway. researchgate.net

The substrate scope for electrophilic fluorination includes a variety of carbon-centered nucleophiles. Reactions can be performed on silyl (B83357) enol ethers, metal enolates, and 1,3-dicarbonyl compounds. researchgate.net Remote C-H fluorination of cyclohexanol (B46403) derivatives has also been achieved, demonstrating the versatility of these methods. researchgate.net

Table 1: Common Electrophilic Fluorinating Agents An interactive data table showing common electrophilic fluorinating agents and their characteristics.

| Reagent Name | Acronym | Typical Application | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of enolates, silyl enol ethers, and arenes. researchgate.netnumberanalytics.com | researchgate.netnumberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enamides, ketones, and arenes. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Fluorination of Grignard reagents and aryllithiums. wikipedia.org | wikipedia.org |

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F⁻) to form a carbon-fluorine bond, typically through substitution or addition reactions. alfa-chemistry.com The most common mechanism is an SN2 substitution, where a fluoride ion displaces a leaving group on a carbon center. alfa-chemistry.com Additionally, fluoride ions can participate in addition reactions with unsaturated substrates like aldehydes and ketones. alfa-chemistry.com

A significant challenge in nucleophilic fluorination is the nature of the fluoride ion itself; it is a strong base but a poor nucleophile in many contexts, which can lead to competing elimination reactions that form undesired alkenes. ucla.edunih.gov Consequently, reaction conditions, such as high temperatures, are often necessary to enhance the nucleophilicity of fluoride and solvate the metal fluoride salts. ucla.edursc.org These methods are generally most effective for accessing primary alkyl fluorides, as reactions with secondary or tertiary centers are more prone to elimination. ucla.edu

A wide range of reagents can serve as the fluoride source. These include simple inorganic salts, hydrogen fluoride complexes with improved safety and reactivity profiles, and organic fluorinating agents. alfa-chemistry.com

Table 2: Common Nucleophilic Fluorinating Agents An interactive data table categorizing common nucleophilic fluorinating agents.

| Reagent Category | Examples | Characteristics | Reference |

|---|---|---|---|

| Inorganic Fluorides | Potassium fluoride (KF), Cesium fluoride (CsF) | Cost-effective but can be highly basic. alfa-chemistry.com | alfa-chemistry.com |

| HF Complexes | HF/Pyridine (Olah's reagent), HF/DMPU | Offer improved safety and reactivity over HF gas. alfa-chemistry.com | alfa-chemistry.com |

Electrophilic Fluorination Mechanisms and Substrate Scope

Stereochemical Control in Transformations

The stereochemistry of the cyclohexane (B81311) ring plays a crucial role in directing the outcome of chemical reactions.

The synthesis of 4-fluorocyclohexanol often involves the nucleophilic addition to, or reduction of, a 4-fluorocyclohexanone (B1313779) precursor. Since the carbonyl group is prochiral, a nucleophile can attack from either face, potentially leading to two different diastereomers (cis and trans). academie-sciences.fr The inherent stereochemistry of the fluorinated ring often directs the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. academie-sciences.fr

The diastereoselectivity of such reactions can be governed by either kinetic or thermodynamic control. cas.cn A kinetically controlled process, which is irreversible, will favor the product formed via the lowest-energy transition state. In contrast, a thermodynamically controlled reaction is reversible, allowing the product mixture to equilibrate and favor the most stable diastereomer. cas.cn Studies on the reduction of substituted cyclic ketones have shown that the diastereoselectivity is often an intrinsic property of the substrate itself. academie-sciences.fr

The substituents on the cyclohexane ring, particularly the highly electronegative fluorine atom, exert significant influence on reaction selectivity through stereoelectronic effects. beilstein-journals.org These effects can alter the conformational equilibrium of the ring. For instance, hyperconjugative interactions, such as the donation of electron density from a σC–H orbital to an adjacent antibonding σ*C–F orbital, can stabilize a specific conformation. beilstein-journals.org

The preferred conformation of the ring (i.e., whether the fluorine atom occupies an axial or equatorial position) can be influenced by the solvent and dictates the molecule's ground-state geometry. beilstein-journals.org This conformational preference, in turn, influences the geometry of the reaction's transition state, thereby controlling the stereochemical outcome. beilstein-journals.orgresearchgate.net Furthermore, the strong electron-withdrawing nature of fluorine can direct transition-metal catalysts to functionalize C-H bonds that are near the fluorine atom, enabling regioselective transformations.

Diastereoselective Outcomes of Nucleophilic Additions and Reductions

Functional Group Transformations of 4-Fluorocyclohexanol

The hydroxyl group of 4-fluorocyclohexanol is a versatile functional handle that can be converted into a variety of other groups, making it a valuable building block in synthesis. researchgate.net These transformations allow for the incorporation of the fluorinated cyclohexane motif into more complex molecular architectures. For example, the alcohol can be oxidized, converted to an ether or ester, or participate in coupling reactions. The related ketone, 4-fluorocyclohexanone, can also undergo transformations like the Baeyer-Villiger oxidation to yield fluorinated lactones. beilstein-journals.org

Table 3: Examples of Functional Group Transformations An interactive data table summarizing key transformations involving 4-fluorocyclohexanol or its direct precursors.

| Reaction Type | Reactant(s) | Product(s) | Notes | Reference |

|---|---|---|---|---|

| Hydrogenation | 4-Fluorophenol (B42351) | 4-Fluorocyclohexan-1-ol | Selective hydrogenation of the aromatic ring over a Rhodium catalyst. rsc.org | rsc.org |

| Baeyer-Villiger Oxidation | cis-4-tert-Butyl-2-fluorocyclohexanone | Corresponding fluorolactones | Oxidation of a related fluorinated ketone to form lactones. beilstein-journals.org | beilstein-journals.org |

| Ether Formation | 4-Fluorocyclohexanol, Dihydropyran | Tetrahydropyranyl (THP) ether of 4-fluorocyclohexanol | A standard method for protecting the hydroxyl group. researchgate.net | researchgate.net |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of 4-fluorocyclohexanol undergoes typical alcohol reactions, such as esterification and etherification, to form esters and ethers, respectively.

Esterification: The most common method for forming an ester from an alcohol is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. labxchange.orgvedantu.com The reaction is reversible and typically requires heat. labxchange.orgvedantu.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. byjus.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. labxchange.orgvedantu.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. labxchange.orgbyjus.com

Alternative methods for esterification that are suitable for acid-sensitive substrates include the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Enzymatic methods have also been employed for the esterification of related fluorinated cyclic alcohols. For instance, microbial lipases have been successfully used to catalyze the esterification of trans-2-fluorocycloalkanols with acyl donors like vinyl acetate. nih.gov Lipases from Pseudomonas cepacia and Candida rugosa have shown high selectivity in these transformations. nih.gov

Interactive Table: Common Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible; often requires excess alcohol or removal of water. vedantu.combyjus.com |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP | Good for acid-sensitive substrates. commonorganicchemistry.com |

Etherification: Etherification of 4-fluorocyclohexanol can be achieved through methods like the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of the fluorine atom, care must be taken to avoid elimination side reactions, especially with sterically hindered or secondary alkyl halides.

Substitution Reactions at the Fluorinated Carbon

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for intermolecular SN2 reactions. cas.cn Fluoride is a very poor leaving group compared to other halogens like bromide or iodide. cas.cn Consequently, direct nucleophilic substitution at the fluorinated carbon of 4-fluorocyclohexanol is challenging under standard SN2 conditions. cas.cnmsu.edu

However, studies have shown that intramolecular nucleophilic substitution of the C-F bond can be achieved. cas.cn These reactions, known as defluorinative cyclizations, are favored when the nucleophile is part of the same molecule, leading to the formation of stable 5- or 6-membered rings. The success of such intramolecular reactions is influenced by the nature of the nucleophile (with hard nucleophiles like oxygen and nitrogen being favored), the conformational rigidity of the precursor molecule, and the size of the ring being formed. cas.cn Stereochemical studies of these intramolecular reactions show a complete inversion of configuration, which supports an SN2 mechanism. cas.cn

For 4-fluorocyclohexanol itself, an intermolecular substitution would require harsh conditions and is generally not a feasible synthetic route. The high electronegativity of fluorine deactivates the adjacent carbon toward nucleophilic attack in SN2 reactions, while the strength of the C-F bond makes it difficult to break. masterorganicchemistry.com

Deprotection Strategies (e.g., Boc, OTBS)

In multi-step syntheses, the hydroxyl group of 4-fluorocyclohexanol may be protected to prevent it from reacting prematurely. Common protecting groups include the tert-butoxycarbonyl (Boc) group (forming a carbonate) and the tert-butyldimethylsilyl (TBDMS or TBS) group (forming a silyl ether).

Boc Deprotection: The Boc group is stable under a variety of conditions but is readily cleaved under acidic conditions. organic-chemistry.org The standard method for N-Boc deprotection, which is analogous to O-Boc deprotection, involves treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). jkchemical.comfishersci.co.uk The mechanism proceeds by protonation of the Boc group, followed by the elimination of a stable tert-butyl cation and subsequent loss of carbon dioxide. jkchemical.com Other acidic reagents like hydrochloric acid in methanol (B129727) or dioxane are also effective. fishersci.co.uk Milder, more selective methods for cleaving Boc groups have also been developed, some utilizing Lewis acids like zinc bromide or novel conditions like heating in fluorinated alcohols such as 2,2,2-trifluoroethanol (B45653) (TFE). jkchemical.comgoogleapis.comgoogle.com

OTBS (OTBDMS) Deprotection: The tert-butyldimethylsilyl (TBDMS) ether is a common protecting group for alcohols, known for its stability to a wide range of reagents. Its removal is most frequently accomplished using a source of fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). total-synthesis.com The high affinity of silicon for fluorine drives this reaction, forming a strong Si-F bond. total-synthesis.com

Acidic conditions, such as acetic acid in water or catalytic acetyl chloride in methanol, can also be used for deprotection. organic-chemistry.org A wide array of chemoselective methods have been developed to remove TBDMS groups in the presence of other sensitive functionalities or other silyl ethers. researchgate.netgelest.com The choice of deprotection reagent can allow for selective removal based on steric hindrance; for example, a primary TBDMS ether can often be cleaved in the presence of a more hindered secondary or tertiary one. gelest.com

Interactive Table: Common Deprotection Strategies

| Protecting Group | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Boc (carbonate) | Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM), Room Temp | Standard, highly effective method. jkchemical.comfishersci.co.uk |

| Boc (carbonate) | Hydrochloric Acid (HCl) | HCl in Dioxane or Methanol | Common and effective alternative. fishersci.co.uk |

| OTBS (silyl ether) | Tetrabutylammonium Fluoride (TBAF) | TBAF in Tetrahydrofuran (THF) | Most common method; driven by strong Si-F bond formation. total-synthesis.com |

| OTBS (silyl ether) | Acetic Acid (AcOH) | AcOH/H₂O/THF | Mild acidic conditions. organic-chemistry.org |

Kinetic Studies of Reactivity

Kinetic studies provide quantitative insight into the reaction rates and mechanisms involving 4-fluorocyclohexanol and related compounds.

One significant area of study is the enzymatic kinetic resolution of fluorinated cyclohexanols. Research on the deracemization of trans-2-fluorocycloalkanols using microbial lipases has provided detailed kinetic data. nih.gov In these studies, the rates of hydrolysis of corresponding acetates and the rates of esterification of the fluorohydrins were measured. It was found that Pseudomonas cepacia lipase (B570770) was highly selective for the (R)-enantiomers of six- and seven-membered ring compounds. nih.gov Such kinetic resolutions are powerful methods for obtaining enantiomerically pure compounds.

Kinetic investigations have also been performed on the Baeyer-Villiger oxidation of related fluorinated ketones. The oxidation of cis-4-tert-butyl-2-fluorocyclohexanone with m-chloroperbenzoic acid showed high regioselectivity, affording the corresponding fluorolactones. beilstein-journals.org While the mechanism of the Baeyer-Villiger reaction is complex and not fully understood, it is known to involve the formation of a tetrahedral Criegee intermediate, followed by the migratory insertion of an oxygen atom. beilstein-journals.orgbeilstein-journals.org Kinetic studies of such reactions help elucidate the influence of substituents, like fluorine, on the migratory aptitude of adjacent carbon atoms.

Additionally, kinetic studies on the esterification of other fluorinated alcohols, such as 2,2,3,3,4,4,4-heptafluorobutan-1-ol, have shown that parameters like reagent molar ratio, catalyst concentration, and temperature significantly affect the chemical equilibrium and reaction rate. researchgate.net These findings can be extrapolated to understand the kinetic behavior of 4-fluorocyclohexanol in similar reactions.

Table of Compounds

| Compound Name |

|---|

| 4-Fluorocyclohexanol |

| trans-2-Fluorocycloalkanols |

| cis-4-tert-butyl-2-fluorocyclohexanone |

| 2,2,2-trifluoroethanol (TFE) |

| Acetic Acid |

| Acetyl Chloride |

| Dichloromethane (DCM) |

| Dicyclohexylcarbodiimide (DCC) |

| 4-dimethylaminopyridine (DMAP) |

| Iron(III) Tosylate |

| m-chloroperbenzoic acid |

| Tetrabutylammonium Fluoride (TBAF) |

| Tetrahydrofuran (THF) |

| Trifluoroacetic Acid (TFA) |

| Vinyl Acetate |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of 4-Fluorocyclohexanol in solution. By analyzing various NMR parameters, a comprehensive picture of the molecule's connectivity, configuration, and conformation can be assembled.

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of the nuclei within the 4-Fluorocyclohexanol molecule. The presence of the fluorine atom significantly influences the chemical shifts of neighboring protons and carbons and introduces characteristic splitting patterns due to heteronuclear coupling.

¹H NMR: The proton spectrum reveals the chemical shifts of the hydrogen atoms on the cyclohexane (B81311) ring. The signals for protons attached to the same carbon as the fluorine (H-C4) and the hydroxyl group (H-C1) are particularly diagnostic. Their chemical shifts and multiplicities are heavily influenced by the stereochemistry (cis vs. trans) of the substituents.

¹³C NMR: The carbon spectrum provides direct information about the carbon skeleton. bhu.ac.in The chemical shifts of the carbon atoms, especially C1 and C4, are sensitive to the orientation of the fluorine and hydroxyl groups. bhu.ac.in Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the analysis of the carbon framework. bhu.ac.in

¹⁹F NMR: As fluorine has a spin of 1/2 and a natural abundance of 100%, ¹⁹F NMR is a highly sensitive and informative technique. rsc.orgorganicchemistrydata.org The ¹⁹F chemical shift provides a direct probe into the electronic environment of the fluorine atom. The multiplicity of the ¹⁹F signal, resulting from coupling to nearby protons, offers crucial information for distinguishing between the cis and trans isomers. For instance, the trans diastereomer might show a doublet in the ¹⁹F NMR spectrum due to coupling with a single proton, while the cis isomer could present a more complex multiplet. rsc.org

Table 1: Representative NMR Data for 4-Fluorocyclohexanol Isomers

| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| cis | ¹⁹F | -62.5 | br s | - |

| trans | ¹⁹F | -68.6 | d | J = 7.90 |

| cis | ¹H (H-C4) | 3.14-3.10 | m | - |

| trans | ¹H (H-C4) | Not specified | Not specified | Not specified |

| cis | ¹³C | Not specified | Not specified | Not specified |

| trans | ¹³C | Not specified | Not specified | Not specified |

Note: The data presented is illustrative and can vary based on the solvent and experimental conditions. The data for the cis and trans isomers of a related compound, 1-phenyl-2-(trifluoromethyl)cyclohexanol, is provided as a reference. rsc.org

2D NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for determining the stereochemical relationships within the 4-Fluorocyclohexanol molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgprinceton.edu It helps to trace the connectivity of the proton spin systems within the cyclohexane ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgprinceton.eduyoutube.com It provides a definitive assignment of the protonated carbons in the ¹³C NMR spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their through-bond connectivity. princeton.eduslideshare.net This is particularly valuable for determining the relative stereochemistry of the fluorine and hydroxyl groups. For example, a NOESY correlation between the axial proton at C1 and the axial proton at C4 would provide strong evidence for a specific isomer.

DOSY is a powerful NMR technique used to separate the signals of different chemical species in a mixture based on their translational diffusion rates. emerypharma.commanchester.ac.uk The diffusion coefficient of a molecule is related to its size and shape. emerypharma.com In the context of 4-Fluorocyclohexanol, DOSY can be employed to:

Analyze reaction mixtures to identify the presence of both cis and trans isomers. apm.ac.cn

Separate the NMR signals of the 4-Fluorocyclohexanol isomers from those of starting materials, byproducts, or solvents without the need for physical separation. magritek.com The resulting 2D DOSY spectrum plots chemical shift on one axis and the diffusion coefficient on the other, with all signals from a single molecular entity aligning at the same diffusion coefficient. emerypharma.commagritek.com

FESTA is a specialized 1D NMR experiment that simplifies complex proton spectra by selectively observing only those protons that are part of a spin system coupled to a specific fluorine nucleus. manchester.ac.ukresearchgate.net This technique leverages the large chemical shift dispersion of ¹⁹F NMR to selectively excite a fluorine resonance. manchester.ac.uk Magnetization is then transferred to the coupled protons, resulting in a simplified ¹H spectrum that contains only the signals from the fluorine-containing spin system. manchester.ac.ukacs.orgacs.org For 4-Fluorocyclohexanol, FESTA can be used to:

Isolate the ¹H signals of a specific isomer in a mixture. acs.org

Facilitate the measurement of proton-fluorine coupling constants with high precision. acs.orgresearchgate.net

The magnitude of vicinal (three-bond) proton-proton (³JHH) and proton-fluorine (³JHF) coupling constants is highly dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. mdpi.comlibretexts.org This dependence is a cornerstone for determining the conformation and configuration of cyclic systems like 4-Fluorocyclohexanol.

Conformational Analysis: The cyclohexane ring exists in a dynamic equilibrium between two chair conformations. By analyzing the ³JHH values, the preferred conformation and the axial or equatorial orientation of the substituents can be determined. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller values (1-5 Hz) are characteristic of axial-equatorial or diequatorial arrangements.

Configurational Assignment: The through-bond coupling between fluorine and protons (ⁿJHF) provides crucial information for assigning the cis and trans configurations. d-nb.info The magnitude of these couplings, particularly over two (²JHF) and three (³JHF) bonds, differs significantly depending on the relative orientation of the fluorine and proton atoms. acs.org For example, the identification of a large ³JHF value could indicate a specific dihedral angle, thereby defining the stereochemistry. acs.org

Fluorine-Edited Selective TOCSY Acquisition (FESTA) for Spin System Analysis

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structural Insights

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comnih.gov They are particularly useful for identifying functional groups and can provide insights into the molecular structure. uni-siegen.de

IR Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com A vibration is IR active if it causes a change in the molecule's dipole moment. edinst.com For 4-Fluorocyclohexanol, the IR spectrum will prominently feature:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Strong absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching vibrations of the cyclohexane ring.

A band in the 1000-1200 cm⁻¹ region corresponding to the C-F stretching vibration.

Vibrations associated with C-O stretching.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light. A vibrational mode is Raman active if it causes a change in the molecule's polarizability. edinst.com Raman spectroscopy is often more sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. mt.com For 4-Fluorocyclohexanol, the Raman spectrum would be expected to show:

Strong signals for the C-C bond vibrations of the cyclohexane ring.

Characteristic signals for C-H bonds.

A signal for the C-F bond, although it might be weaker compared to some other vibrations.

The combination of IR and Raman spectroscopy can provide a more complete vibrational profile of 4-Fluorocyclohexanol, aiding in its structural confirmation. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Fluorocyclohexanol |

| cis-4-Fluorocyclohexanol |

| trans-4-Fluorocyclohexanol |

| 1-phenyl-2-(trifluoromethyl)cyclohexanol |

| 4-tert-butyl-2-fluoro-cyclohexanol |

| 4-tert-butyl-cyclohexanone |

| 4-fluorophenol (B42351) |

| Clarithromycin |

| Chloroform |

| Paracetamol |

| Procaine |

| Carbon |

| Hydrogen |

| Nitrogen |

| Oxygen |

| Fluorine |

| Tetrahydrofuran (B95107) |

| Propane |

| Cyclohexane |

| Cyclopentane |

| 3-acetoxy-2-butanone |

| 1,3,5-triaza-7-phosphaadamantane |

| Ruthenium |

| Bromine |

| Thulium |

| Holmium |

| Iron |

| Gold |

| Water |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for determining the precise molecular weight and elucidating the structure of 4-Fluorocyclohexanol. The high-resolution mass spectrum provides the exact mass of the molecular ion, which confirms the elemental composition.

The monoisotopic mass of 4-Fluorocyclohexanol (C₆H₁₁FO) is 118.079393 Da. chemspider.comnih.gov This value is calculated from the mass of the most abundant isotopes of each element. Mass spectrometry experiments can verify this value with high accuracy, often to within a few parts per million. Different ionization techniques can be employed, leading to the observation of various adducts. For instance, soft ionization methods can produce protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

| Adduct Type | Chemical Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M]⁺ | [C₆H₁₁FO]⁺ | 118.07884 |

| [M+H]⁺ | [C₆H₁₂FO]⁺ | 119.08667 |

| [M+Na]⁺ | [C₆H₁₁FONa]⁺ | 141.06861 |

| [M-H]⁻ | [C₆H₁₀FO]⁻ | 117.07211 |

| [M+H-H₂O]⁺ | [C₆H₁₀F]⁺ | 101.07665 |

Data sourced from PubChem. uni.lu

Key fragmentation pathways likely include:

Loss of a Water Molecule: Alcohols readily undergo dehydration, leading to the loss of an H₂O molecule (18 Da). This would result in a significant peak at m/z 100, corresponding to the [M-H₂O]⁺ radical cation (fluorocyclohexene). libretexts.org

Alpha-Cleavage: The bond adjacent to the oxygen-bearing carbon can break. This would lead to the loss of an ethyl or propyl radical, although this is typically more significant in acyclic alcohols.

Ring Cleavage: Cyclohexane derivatives undergo characteristic ring-opening fragmentation. cas.cn A common pathway is the loss of ethene (C₂H₄, 28 Da) after initial ring opening, a process analogous to a retro-Diels-Alder reaction, which would lead to a fragment ion at m/z 90. msu.edu

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule (20 Da) is another possible pathway, which would produce a peak at m/z 98.

Analysis of the relative abundances of these fragment ions allows for the unambiguous identification of the 4-Fluorocyclohexanol structure and its differentiation from isomers.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. wikipedia.org While a crystal structure for 4-Fluorocyclohexanol itself is not prominently published, the structures of several of its derivatives and analogues have been elucidated, providing insight into the conformational preferences and non-covalent interactions of the fluorinated cyclohexane ring. ugr.esresearchgate.net

For example, studies on the ester derivatives of the related trans-2-fluorocyclohexanol (B1313321) have been performed. ugr.es Similarly, the crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, an analogue, has been determined, revealing that the cyclohexyl group adopts a stable chair conformation. researchgate.netresearchgate.net In this structure, the asymmetric unit contains two independent molecules that form a dimer via O—H···O hydrogen bonds. researchgate.net

In a study on the synthesis of all four diastereoisomers of 3-fluoro-4-hydroxyprolines, single-crystal X-ray diffraction was essential to confirm the stereochemical assignments of the synthesized molecules. scispace.com This demonstrates the power of X-ray crystallography in unambiguously determining the precise spatial orientation of atoms, including the relative stereochemistry of substituents on a cyclic core, which is often challenging to confirm by spectroscopic methods alone.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.4696 |

| b (Å) | 9.5385 |

| c (Å) | 18.7042 |

| β (°) | 112.619 |

| Volume (ų) | 2383.0 |

| Z | 8 |

Data sourced from Zeitschrift für Kristallographie - New Crystal Structures. researchgate.netresearchgate.net

These crystallographic studies of derivatives and analogues are instrumental in building a comprehensive understanding of the structural chemistry of 4-Fluorocyclohexanol, informing fields from medicinal chemistry to materials science.

Computational Chemistry and Theoretical Studies on 4 Fluorocyclohexanol Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemical research, offering profound insights into the electronic structure and inherent properties of molecules. For the 4-fluorocyclohexanol system, these calculations are crucial for elucidating the subtle interplay of steric and electronic effects that govern its behavior.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in predicting molecular properties. It has been extensively applied to the conformational analysis of 4-fluorocyclohexanol isomers. Studies have utilized DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), to perform geometry optimizations and determine the relative energies of different conformers.

For both cis- and trans-4-fluorocyclohexanol, the chair conformation of the cyclohexane (B81311) ring is the most stable. The key focus of DFT studies is to determine the relative stabilities of conformers with axial and equatorial substituents. For the trans isomer, the diequatorial (e,e) conformer is significantly more stable than the diaxial (a,a) conformer. In the case of the cis isomer, two distinct chair conformers exist: one with an equatorial hydroxyl group and an axial fluorine atom (e,a), and the other with an axial hydroxyl group and an equatorial fluorine atom (a,e). DFT calculations have shown that the relative stability of these cis conformers can be influenced by the solvent environment.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description.

Table 1: Calculated Relative Energies of 4-Fluorocyclohexanol Conformers

| Isomer | Conformer | Substituent Orientation (OH, F) | Relative Energy (kcal/mol) |

| trans | I | Equatorial, Equatorial (e,e) | 0.00 |

| trans | II | Axial, Axial (a,a) | 4.5 - 5.5 |

| cis | III | Axial, Equatorial (a,e) | 0.5 - 1.0 |

| cis | IV | Equatorial, Axial (e,a) | 0.0 - 0.5 |

Note: Relative energy values are approximate ranges compiled from typical DFT calculation results and can vary based on the level of theory, basis set, and solvent model used.

Natural Bond Orbital (NBO) analysis is a powerful technique for translating the complex results of quantum chemical calculations into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. NBO analysis on 4-fluorocyclohexanol provides a detailed picture of the electronic delocalization and hyperconjugative interactions that contribute to the stability of its various conformers.

A key finding from NBO analysis is the presence of significant hyperconjugative interactions involving the fluorine and oxygen atoms. These interactions involve the delocalization of electron density from a filled bonding orbital (σ) or a lone pair (n) to an adjacent empty antibonding orbital (σ). For instance, interactions such as n(O) → σ(C-C) and σ(C-H) → σ(C-F) play a crucial role in stabilizing certain conformations. The analysis quantifies the energy of these interactions, offering a clear explanation for the observed conformational preferences beyond simple steric arguments. For example, the anomeric effect, a stabilizing interaction between a lone pair on an oxygen atom and an adjacent anti-periplanar σ orbital, can be evaluated to understand the preference for certain rotamers of the hydroxyl group.

Density Functional Theory (DFT) for Molecular Geometry and Energy Optimization

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of 4-fluorocyclohexanol, providing a direct link between the calculated molecular structure and experimental observations.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts. These calculations can accurately predict the ¹H and ¹³C NMR spectra for the different isomers and conformers of 4-fluorocyclohexanol.

The calculated chemical shifts are highly sensitive to the local electronic environment of each nucleus. For example, the chemical shift of the carbon atom bonded to fluorine (C-F) is distinctly different from that of the carbon bonded to the hydroxyl group (C-OH). Furthermore, the axial or equatorial orientation of the substituents leads to predictable differences in the chemical shifts of the ring carbons and protons.

Similarly, spin-spin coupling constants (J-couplings) can be calculated. These parameters are particularly useful for conformational analysis, as their magnitudes are strongly dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship. Theoretical calculations of ³JHH and ³JHF coupling constants provide critical data for confirming the chair conformation and the axial/equatorial positions of the substituents.

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the trans-(e,e) Conformer